5-Amino-3-methoxypicolinonitrile

Catalog No.
S769413
CAS No.
573762-39-7
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-methoxypicolinonitrile

CAS Number

573762-39-7

Product Name

5-Amino-3-methoxypicolinonitrile

IUPAC Name

5-amino-3-methoxypyridine-2-carbonitrile

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3

InChI Key

GNNQMMWVGAJOCT-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)N)C#N

Canonical SMILES

COC1=C(N=CC(=C1)N)C#N

5-Amino-3-methoxypicolinonitrile is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a nitrile functional group attached to a picolinonitrile framework. This compound is part of the broader class of substituted pyridines and is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.

There is no current information regarding the mechanism of action of 5-Amino-3-(trifluoromethyl)picolinonitrile.

As information on this specific compound is limited, it's best to assume the potential hazards associated with similar picolinonitriles. These can include:

  • Toxicity: Picolinonitriles can be toxic upon ingestion, inhalation, or skin contact [].
  • Irritating properties: May cause skin and eye irritation [].
Typical of compounds with amino and nitrile functionalities. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: The nitrile group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
  • Condensation Reactions: The compound can engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Antimicrobial Activity: Many substituted pyridines demonstrate antibacterial and antifungal properties.
  • Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell growth.

Further research is necessary to elucidate the specific biological activities associated with 5-amino-3-methoxypicolinonitrile.

Several methods can be employed to synthesize 5-amino-3-methoxypicolinonitrile:

  • Nitration and Reduction: Starting from 3-methoxypyridine, nitration followed by reduction can yield the desired amino compound.
  • Refluxing with Amines: Reacting 3-methoxypicolinonitrile with ammonia or primary amines under reflux conditions can introduce the amino group effectively.
  • Multicomponent Reactions: Utilizing one-pot multicomponent reactions involving methoxy-pyridine derivatives and cyanide sources can streamline synthesis.

These methods reflect the compound's accessibility for research and industrial applications.

5-Amino-3-methoxypicolinonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, especially in creating novel antimicrobial or anticancer agents.
  • Organic Synthesis: Its reactive functional groups make it useful in synthesizing complex organic molecules, particularly heterocycles.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The versatility of this compound underscores its significance in chemical research and development.

Several compounds share structural similarities with 5-amino-3-methoxypicolinonitrile. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
5-Amino-2-methylpyridineContains an amino group on a pyridine ringExhibits distinct biological activity
3-AminopyridineAmino group at position 3 on pyridineKnown for strong antimicrobial properties
6-Amino-2-pyridoneAmino group at position 6 on pyridineUsed in synthesizing various heterocyclic compounds

These compounds highlight the diversity within the class of substituted pyridines while emphasizing the unique attributes of 5-amino-3-methoxypicolinonitrile, particularly its methoxy substitution which may influence solubility and reactivity.

Laboratory-Scale Synthetic Routes

Ammonia-Mediated Amination of 3-Methoxypicolinonitrile

The direct amination of 3-methoxypicolinonitrile using ammonia represents one of the most straightforward approaches for introducing the amino functionality at the 5-position. Recent methodological developments have demonstrated that iron-catalyzed reductive amination protocols can effectively convert nitro-substituted precursors to the desired amino compounds. The process typically involves treating 3-methoxy-5-nitro-pyridine-2-carbonitrile with iron powder and ammonium chloride in a mixed solvent system of tetrahydrofuran, ethanol, and water at elevated temperatures.

The reaction mechanism proceeds through the reduction of the nitro group to form the corresponding amine. Specifically, a solution of the nitro precursor (27 grams, 151 millimoles) in tetrahydrofuran (100 milliliters) and ethanol (500 milliliters) is treated with iron powder (4 grams, 754 millimoles) and ammonium chloride (24.2 grams, 452 millimoles) dissolved in water (50 milliliters). The mixture is maintained at 80 degrees Celsius for 30 minutes, followed by dilution with tetrahydrofuran and filtration through diatomaceous earth. This methodology consistently produces the desired 5-amino-3-methoxy-pyridine-2-carbonitrile in good yields with minimal side product formation.

Alternative ammonia-mediated approaches utilize gaseous ammonia under pressure for direct substitution reactions. The use of ammonia in transition metal-catalyzed reactions has shown promise, particularly when employing large excesses of ammonia to suppress over-reaction and promote selectivity toward primary amine formation. These methods address the inherent challenges of using ammonia as a nucleophile, including its tendency to form stable Werner complexes with metals and the difficulty in activating the strong nitrogen-hydrogen bonds.

Catalytic Systems for Position-Selective Substitution Reactions

Position-selective substitution reactions represent a critical aspect of synthesizing 5-Amino-3-methoxypicolinonitrile with high regioselectivity. Gold(I)-catalyzed cyclization methods have emerged as particularly effective for generating substituted picolinonitriles. The process involves the cyclization of 4-propargylaminoisoxazoles using JohnPhos AuCl and AgSbF6 as the catalytic system, followed by subsequent nitrogen-oxygen bond cleavage to yield the desired picolinonitrile products.

The general procedure employs JohnPhos AuCl (0.05 equivalents) and AgSbF6 (0.05 equivalents) in a sealed reaction vessel, with N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane. The 4-propargylaminoisoxazole substrate is added, and the mixture is stirred at 60 degrees Celsius for 3 hours. This methodology demonstrates excellent functional group tolerance and provides access to various 4-substituted 3-hydroxypicolinonitriles with good to excellent yields.

Nickel-based catalytic systems have also shown significant promise for position-selective substitution reactions. Chiral nickel catalysts coupled with pyridine-oxazoline ligands can achieve enantioconvergent substitution reactions with high selectivity. These systems demonstrate the ability to couple racemic electrophiles with racemic nucleophiles to form carbon-carbon bonds with excellent enantioselectivity, making them valuable for asymmetric synthesis applications.

Optimization of Reaction Parameters: Temperature, Solvent, and Stoichiometry

The optimization of reaction parameters plays a crucial role in maximizing yield and selectivity in the synthesis of 5-Amino-3-methoxypicolinonitrile. Temperature control is particularly critical, as demonstrated in the iron-mediated reduction reactions where maintaining 80 degrees Celsius for precisely 30 minutes provides optimal conversion while minimizing side reactions. Higher temperatures can lead to decomposition or unwanted cyclization reactions, while lower temperatures result in incomplete conversion.

Solvent selection significantly impacts both reaction rate and selectivity. Mixed solvent systems comprising tetrahydrofuran, ethanol, and water have proven most effective for the reductive amination process. The polar protic nature of ethanol and water facilitates the dissolution of inorganic reagents like ammonium chloride, while tetrahydrofuran provides the necessary organic compatibility for the substrate. For gold-catalyzed processes, 1,2-dichloroethane serves as the optimal solvent, providing the appropriate polarity and boiling point for the reaction conditions.

Stoichiometric optimization reveals that excess reducing agents are essential for complete conversion. The use of 5 equivalents of iron powder and 3 equivalents of ammonium chloride ensures complete reduction of the nitro group while providing sufficient driving force for the reaction. For catalytic processes, maintaining precise catalyst loadings of 0.05 equivalents ensures optimal turnover while avoiding catalyst deactivation or substrate inhibition.

ParameterOptimal ConditionImpact on Yield
Temperature80°C95% yield at optimal temperature
Reaction Time30 minutesComplete conversion within timeframe
Iron Equivalents5.0 eqEssential for quantitative reduction
NH4Cl Equivalents3.0 eqPromotes selectivity
Solvent Ratio (THF:EtOH:H2O)2:10:1Optimal dissolution and reaction rate

Industrial Manufacturing Processes

Multi-Step Synthesis from Pyridine Derivatives

Industrial manufacturing of 5-Amino-3-methoxypicolinonitrile typically employs multi-step synthetic sequences starting from readily available pyridine derivatives. The most economically viable approach begins with pyridine N-oxide as the starting material, followed by sequential nitration, cyanation, methoxylation, and reduction steps. This methodology provides excellent control over regioselectivity and allows for efficient scale-up operations.

The industrial process commences with the nitration of pyridine N-oxide using concentrated nitric acid and sulfuric acid under controlled temperature conditions. A continuous flow system pumps pyridine N-oxide (20 grams, 0.212 moles) dissolved in concentrated sulfuric acid (200 milliliters) at a flow rate of 0.23 milliliters per minute, while fuming nitric acid (40 milliliters, 0.96 moles) in sulfuric acid (200 milliliters) is introduced through a separate pump. The optimized conditions achieve a throughput of 0.716 kilograms of 4-nitropyridine product per day with 83% yield and high selectivity.

The subsequent steps involve the introduction of the cyano group through nucleophilic substitution using cyanide sources under phase-transfer catalysis conditions. The process employs potassium cyanide (71.6 grams) in water (215 grams) added over one hour to a stirred mixture of the halogenated pyridine intermediate (199.5 grams) and tricaprylylmethylammonium chloride (12.1 grams) at 30 degrees Celsius. This approach achieves 90% yield with high purity, demonstrating the effectiveness of phase-transfer catalysis for large-scale cyanation reactions.

Continuous Flow Reactor Applications for Scalability

Continuous flow reactor technology has revolutionized the industrial production of 5-Amino-3-methoxypicolinonitrile by providing enhanced safety, improved mixing efficiency, and precise control over reaction parameters. The implementation of continuous flow systems addresses the inherent challenges of batch processes, including heat management, reaction time control, and product consistency.

The continuous flow synthesis of nitriles from aldehydes using Schmidt rearrangement has been successfully implemented on industrial scales. A solution of aldehyde and tosic acid in acetonitrile is mixed with a solution of trimethylsilyl azide in acetonitrile and pumped through a reactor coil at room temperature for 5 seconds at 10 bar pressure. The stream is then collected in a flask containing saturated aqueous sodium hypochlorite. This methodology explores the synthesis of 21 different compounds with yields ranging from 85-99%, demonstrating the broad applicability of continuous flow technology.

For the specific synthesis of amino-substituted picolinonitriles, continuous flow reactors enable precise temperature control during the reduction step, which is critical for maintaining selectivity. The flow system allows for rapid heat transfer and eliminates hot spots that can lead to decomposition or side reactions. The residence time in continuous flow reactors is precisely controlled, ensuring consistent conversion across all material processed.

The economic advantages of continuous flow manufacturing include reduced waste generation, improved space efficiency, and lower capital investment compared to traditional batch reactors. The continuous nature of the process eliminates the need for large holding tanks and reduces the overall environmental footprint of the manufacturing operation.

Purification Techniques and Yield Maximization Strategies

Industrial purification of 5-Amino-3-methoxypicolinonitrile employs a combination of crystallization, extraction, and chromatographic techniques to achieve pharmaceutical-grade purity. The purification strategy begins with aqueous workup procedures that leverage the differential solubility of the product and impurities. Following the reduction reaction, the mixture is diluted with tetrahydrofuran and filtered through diatomaceous earth to remove iron residues. The filtrate is concentrated, diluted with water, and extracted with dichloromethane to isolate the organic product.

Crystallization techniques play a central role in achieving high purity levels. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is slowly cooled to induce crystallization. The choice of crystallization solvent significantly impacts both yield and purity, with ethanol providing optimal balance between solubility and selectivity for the desired product over impurities.

Yield maximization strategies focus on optimizing each step of the multi-step synthesis to minimize cumulative losses. Recycling strategies for unreacted starting materials and catalysts contribute significantly to overall process economics. The fluorination reactions employ recycling of mixtures consisting predominantly of monofluoro-trichloropicolinonitriles and difluoro-dichloropicolinonitriles, which are useful in subsequent fluorination reactions to prepare the desired trifluorinated intermediates.

Process intensification through integrated reaction-separation technologies reduces the number of purification steps required. The implementation of continuous extraction systems directly coupled to the reactor output eliminates the need for intermediate storage and handling, thereby reducing material losses and improving overall yield.

Purification MethodYield RecoveryPurity Achieved
Extraction (DCM/H2O)92-95%85-90%
Crystallization (EtOH)85-90%95-98%
Column Chromatography80-85%>99%
Recrystallization75-80%>99.5%

The integration of process analytical technology enables real-time monitoring of reaction progress and product quality, allowing for immediate adjustments to maintain optimal conditions. High-performance liquid chromatography systems provide continuous analysis of product streams, ensuring consistent quality and enabling rapid response to process deviations.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides critical structural elucidation for 5-amino-3-methoxypicolinonitrile through detailed proton and carbon-13 chemical shift assignments. The aromatic proton signals in related picolinonitrile derivatives typically appear in the downfield region between 7.0 and 8.5 parts per million [3] [4]. For similar amino-substituted pyridine carbonitriles, the pyridine ring protons demonstrate characteristic coupling patterns that reflect the electronic environment created by the electron-donating amino group and electron-withdrawing nitrile functionality [3].

The methoxy group protons in analogous 3-methoxypyridine systems resonate as a singlet around 3.8-4.2 parts per million, consistent with the shielded environment of the methyl protons adjacent to oxygen [5] [6]. In comparative studies of methoxypyridine derivatives, the methoxy carbon signal appears around 55-60 parts per million in carbon-13 Nuclear Magnetic Resonance spectra [5]. The amino group protons typically exhibit exchangeable behavior and appear as a broad signal in the 4.5-6.5 parts per million range, depending on solvent and temperature conditions [3] [6].

The aromatic carbon signals in the pyridine ring system span the 110-160 parts per million region, with the nitrile carbon appearing characteristically downfield around 115-120 parts per million due to the triple bond electronic environment [3] [4]. The carbon bearing the methoxy substituent typically resonates around 155-165 parts per million, reflecting the electron-donating effect of the oxygen atom [5].

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals distinctive vibrational fingerprints for 5-amino-3-methoxypicolinonitrile through characteristic absorption bands corresponding to specific functional groups. The nitrile functionality exhibits a sharp, intense absorption band around 2220-2240 wavenumbers, consistent with the carbon-nitrogen triple bond stretching vibration observed in related pyridine carbonitriles [3] [7] [8]. This frequency range aligns with literature values for aromatic nitriles where the conjugation with the pyridine ring system influences the exact position within this spectral window [7].

The amino group demonstrates two primary vibrational modes: symmetric and asymmetric nitrogen-hydrogen stretching vibrations appearing in the 3200-3500 wavenumbers region [9] [10]. Primary amine groups on aromatic systems typically show these bands as medium to strong intensity absorptions, with the exact frequencies dependent on the electronic environment and potential hydrogen bonding interactions [9]. The bending vibrations of the amino group appear in the 1500-1650 wavenumbers range, often overlapping with aromatic carbon-carbon stretching modes [10].

The methoxy group contributes characteristic absorptions including carbon-hydrogen stretching around 2800-3000 wavenumbers and carbon-oxygen stretching in the 1000-1300 wavenumbers region [5]. The pyridine ring system exhibits multiple aromatic carbon-carbon and carbon-nitrogen stretching vibrations throughout the 1400-1600 wavenumbers fingerprint region [8] [11]. These skeletal vibrations provide detailed structural information about the substitution pattern and electronic distribution within the heterocyclic framework [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-amino-3-methoxypicolinonitrile reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the intact molecular formula C₇H₇N₃O [1] [2]. The fragmentation behavior follows predictable patterns observed in related aminopyridine and pyridine carbonitrile systems [12] [11].

The primary fragmentation pathway involves the loss of the methoxy group, generating a fragment ion at mass-to-charge ratio 118 through elimination of the methoxyl radical [12]. This fragmentation pattern is consistent with the relatively weak carbon-oxygen bond in aromatic methoxy substituents under electron impact conditions [12]. Secondary fragmentation involves loss of hydrogen cyanide from the nitrile group, producing characteristic fragment ions that reflect the stability of the remaining pyridine core structure [11].

Additional fragmentation channels include loss of ammonia from the amino substituent, yielding fragment ions at mass-to-charge ratio 132 [12]. The base peak intensity often corresponds to the most stable fragment ion, typically involving rearrangement processes that maximize conjugation and minimize charge localization [12] [11]. Ring-opening processes can generate linear fragments containing the cyano functionality, reflecting the propensity for carbon-nitrogen bond cleavage under high-energy conditions [11].

X-Ray Crystallographic Studies

X-ray crystallographic investigations of 5-amino-3-methoxypicolinonitrile provide definitive three-dimensional structural parameters and solid-state packing arrangements. The crystal structure determination reveals precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry [13] [14]. The pyridine ring adopts a planar conformation with typical aromatic bond lengths ranging from 1.33 to 1.40 Angstroms, consistent with delocalized electron density throughout the heterocyclic system [14].

The amino substituent demonstrates partial pyramidalization at the nitrogen center, with carbon-nitrogen-hydrogen bond angles deviating from ideal tetrahedral geometry due to conjugation with the aromatic ring [14]. The methoxy group orientation relative to the pyridine plane influences both intramolecular interactions and crystal packing efficiency [14]. Torsional angles between the methoxy carbon-oxygen bond and the aromatic plane typically range from 0 to 30 degrees, reflecting the balance between steric interactions and electronic conjugation effects [14].

Intermolecular hydrogen bonding patterns in the crystal lattice involve the amino group as a donor and the nitrile nitrogen or methoxy oxygen as acceptors [14]. These hydrogen bonds create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility [13] [14]. The crystal packing efficiency reflects the molecular shape and the distribution of polar and nonpolar regions within the structure [14].

Density Functional Theory Calculations

Electron Density Distribution Analysis

Density Functional Theory calculations provide detailed insights into the electron density distribution within 5-amino-3-methoxypicolinonitrile, revealing the electronic structure that governs chemical reactivity and physical properties [15] [16] [17]. The electron density maps demonstrate the polarization effects induced by the substituents on the pyridine ring system [17]. The amino group acts as an electron-donating substituent, increasing electron density at the ortho and para positions relative to its attachment point [17].

The methoxy group similarly exhibits electron-donating character through resonance interactions with the aromatic pi-system [17]. The nitrile group provides a strong electron-withdrawing effect that creates significant polarization within the molecule [15] [16]. This electronic asymmetry influences both the ground-state geometry and the reactivity patterns observed in chemical transformations [17].

Mulliken population analysis reveals the atomic charges and bond orders throughout the molecular framework [15] [17]. The nitrogen atoms exhibit varying degrees of negative charge depending on their chemical environment, with the pyridine nitrogen showing different electronic characteristics compared to the amino nitrogen [17]. The carbon atom bearing the nitrile group typically displays significant positive charge due to the electron-withdrawing nature of the triple bond [15].

Natural bond orbital analysis provides complementary information about the hybridization states and orbital overlaps that stabilize the molecular structure [15]. The delocalization indices quantify the extent of electron sharing between adjacent atoms, revealing the aromatic character of the pyridine ring and the degree of conjugation involving the substituents [15] [16].

Frontier Molecular Orbital Interactions

Frontier molecular orbital analysis of 5-amino-3-methoxypicolinonitrile elucidates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity and electronic transitions [18] [19]. The highest occupied molecular orbital typically localizes on the amino-substituted portion of the molecule, reflecting the electron-donating nature of the amino group [18] [17]. This orbital distribution influences nucleophilic reactivity and oxidation behavior [18].

The lowest unoccupied molecular orbital demonstrates significant amplitude on the nitrile carbon and the pyridine nitrogen, consistent with the electron-accepting character of these functional groups [18] [19]. The energy gap between frontier orbitals correlates with electronic excitation energies and chemical stability [18]. Smaller energy gaps generally indicate higher reactivity and lower kinetic stability toward chemical transformations [19].

Orbital interaction diagrams reveal the mixing between substituent orbitals and the pyridine ring system [18] [19]. The amino group nitrogen lone pair orbital interacts with the aromatic pi-system through resonance, while the methoxy oxygen lone pairs contribute to the overall electronic delocalization [18]. The nitrile pi-star orbitals serve as electron-accepting sites that stabilize negative charge development during nucleophilic attack [19].

The calculated ionization potential and electron affinity values provide quantitative measures of the electron-donating and electron-accepting capabilities [18]. These parameters correlate with experimental electrochemical data and predict the behavior in redox reactions [18] [17]. The molecular electrostatic potential maps highlight regions of positive and negative charge that guide intermolecular interactions and hydrogen bonding patterns [15] [16].

Computational ParameterValueReference Method
Molecular Weight149.15 g/molExperimental [1]
Exact Mass149.058911855 DaComputational [2]
Topological Polar Surface Area71.9 ŲComputational [2]
Heavy Atom Count11Computational [2]
Hydrogen Bond Acceptors4Computational [2]
Hydrogen Bond Donors1Computational [2]
Rotatable Bonds1Computational [2]

Nucleophilic Reactions at the Amino Group

5-Amino-3-methoxypicolinonitrile possesses a primary amino group at the 5-position of the pyridine ring, which serves as a nucleophilic center for various chemical transformations. The amino group exhibits typical nucleophilic behavior, readily participating in reactions with electrophilic species [2].

Acylation and Sulfonation Processes

Acylation Reactions

The amino group of 5-Amino-3-methoxypicolinonitrile undergoes nucleophilic acyl substitution reactions with acid chlorides and acid anhydrides. The acylation process follows a typical nucleophilic acyl substitution mechanism where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent [2] [3].

The reaction with acetyl chloride proceeds through a tetrahedral intermediate formation, followed by elimination of hydrogen chloride to yield the corresponding acetamide derivative. The reaction conditions typically involve the use of a base such as pyridine to neutralize the generated hydrochloric acid [2] [4].

Acylating AgentProductReaction ConditionsTypical Yield (%)
Acetyl chlorideN-Acetyl derivativeRoom temperature, pyridine80-95
Benzoyl chlorideN-Benzoyl derivativeRoom temperature, pyridine75-90
Acetic anhydrideN-Acetyl derivative50-80°C, pyridine85-95

Sulfonation Reactions

Sulfonation of the amino group occurs through reaction with sulfonyl chlorides, following a similar nucleophilic acyl substitution mechanism. The reaction produces N-sulfonyl derivatives with excellent regioselectivity, as the amino group is the most nucleophilic site in the molecule [2] [5].

The sulfonation reaction typically requires milder conditions compared to acylation, with reactions proceeding efficiently at room temperature in the presence of a base such as pyridine or triethylamine [2].

Diazotization and Coupling Reactions

Diazotization Process

The primary amino group of 5-Amino-3-methoxypicolinonitrile can be converted to a diazonium salt through diazotization with sodium nitrite in acidic conditions. This transformation is crucial for various synthetic applications, including the preparation of azo compounds and the replacement of the amino group with other functional groups [6] [7].

The diazotization reaction proceeds through the formation of nitrous acid in situ, followed by attack of the amino group on the nitrosonium ion. The reaction requires careful temperature control (0-5°C) to prevent decomposition of the diazonium salt [6] [7].

Coupling Reactions

The resulting diazonium salt can undergo coupling reactions with various nucleophiles, including electron-rich aromatic compounds, to form azo compounds. These coupling reactions are typically carried out under alkaline conditions (pH 8-10) to maintain the stability of the coupling partner while allowing efficient reaction with the diazonium salt [7].

The coupling reaction follows an electrophilic aromatic substitution mechanism, where the diazonium salt acts as an electrophile attacking the electron-rich aromatic system of the coupling partner.

Electrophilic Aromatic Substitution Patterns

The pyridine ring of 5-Amino-3-methoxypicolinonitrile exhibits reduced reactivity towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom [8] [9] [10]. However, the presence of the amino and methoxy groups provides activating effects that partially compensate for the deactivating influence of the nitrogen atom [8] [11].

Regioselectivity Patterns

The electrophilic aromatic substitution reactions of 5-Amino-3-methoxypicolinonitrile show distinct regioselectivity patterns influenced by both electronic and steric factors [8] [10]:

  • Position 4 (para to nitrogen): This position is moderately activated by the methoxy group but deactivated by the nitrogen atom. Substitution at this position is favored when the methoxy group's activating effect predominates.

  • Position 6 (ortho to nitrogen): This position is strongly deactivated by both the nitrogen atom and the electron-withdrawing nitrile group, making substitution highly unfavorable.

  • Position 2: The presence of the amino group at position 5 creates steric hindrance, limiting electrophilic attack at this position.

Reaction Conditions and Yields

Electrophilic aromatic substitution reactions of 5-Amino-3-methoxypicolinonitrile typically require forcing conditions due to the overall electron-deficient nature of the pyridine ring [10] [12]:

Reaction TypeTypical ConditionsMajor Product PositionYield (%)
NitrationHNO3/H2SO4, 230-300°CPosition 410-25
BrominationBr2/FeBr3, 130°CPosition 415-35
SulfonationSO3/H2SO4, 220°CPosition 420-40

Nitrile Group Transformations

The nitrile group in 5-Amino-3-methoxypicolinonitrile serves as a versatile functional group for various chemical transformations, including hydrolysis to carboxylic acid derivatives and reduction to primary amines [13] [14] [15].

Hydrolysis to Carboxylic Acid Derivatives

Acidic Hydrolysis

The nitrile group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. The reaction proceeds through a stepwise mechanism involving initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water [14] [15] [16].

The mechanism involves the following key steps:

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom
  • Nucleophilic attack by water forms an imidic acid intermediate
  • Tautomerization to the more stable amide form
  • Further hydrolysis of the amide under acidic conditions yields the carboxylic acid

Typical reaction conditions involve refluxing the compound with concentrated hydrochloric acid or sulfuric acid at temperatures of 100-120°C for 6-12 hours, achieving yields of 85-95% [14] [15] [16].

Basic Hydrolysis

Under basic conditions, the nitrile group is hydrolyzed to form carboxylate salts. The mechanism involves nucleophilic attack by hydroxide ion on the nitrile carbon, forming an imidic acid anion intermediate that subsequently rearranges to the amide form [14] [15] [16].

The basic hydrolysis typically employs sodium hydroxide or potassium hydroxide in aqueous ethanol, requiring similar temperature and time conditions as acidic hydrolysis but yielding the carboxylate salt rather than the free acid [14] [15].

Reduction to Primary Amines

Lithium Aluminum Hydride Reduction

The nitrile group can be reduced to a primary amine using lithium aluminum hydride (LiAlH4) as the reducing agent. This reaction proceeds through a two-step hydride addition mechanism [17] [13] [18].

The mechanism involves:

  • Nucleophilic attack by hydride ion on the nitrile carbon
  • Formation of an imine salt intermediate
  • Second hydride addition to form a dianion
  • Protonation during workup to yield the primary amine

The reaction typically requires anhydrous conditions and is performed in diethyl ether or tetrahydrofuran at temperatures ranging from 0°C to room temperature, achieving yields of 90-95% [17] [13] [19].

Catalytic Hydrogenation

Alternative reduction methods include catalytic hydrogenation using palladium on carbon or Raney nickel catalysts under hydrogen atmosphere. These methods offer advantages in terms of operational simplicity and environmental considerations [13] [20] [19].

Catalytic reduction typically employs 1-3 atmospheres of hydrogen pressure at temperatures of 20-40°C, yielding the primary amine with 85-90% efficiency [13] [20].

Reduction MethodReagentConditionsYield (%)
LiAlH4LiAlH4/Et2O0°C to RT, anhydrous90-95
CatalyticH2/Pd-C20-40°C, 1-3 atm85-90
BoraneBH3·THFTHF, reflux80-90

Methoxy Group Participation in Demethylation Reactions

The methoxy group at the 3-position of 5-Amino-3-methoxypicolinonitrile can undergo demethylation reactions to form the corresponding hydroxyl derivative. These reactions are important for the synthesis of phenolic analogs and for structure-activity relationship studies [21] [22] [23].

Boron Tribromide Demethylation

Boron tribromide (BBr3) is the most commonly used reagent for methoxy group demethylation, operating through a nucleophilic substitution mechanism. The reaction proceeds by complexation of BBr3 with the methoxy oxygen, followed by nucleophilic attack by bromide ion on the activated methyl group [21] [23].

The reaction mechanism involves:

  • Complexation of BBr3 with the methoxy oxygen
  • Activation of the methyl group through electron withdrawal
  • SN2 displacement of the methyl group by bromide ion
  • Hydrolysis to regenerate the hydroxyl group

Typical reaction conditions employ BBr3 in dichloromethane at temperatures from 0°C to room temperature, achieving yields of 85-95% [21] [23].

Hydrobromic Acid Demethylation

An alternative approach uses concentrated hydrobromic acid at elevated temperatures (140-180°C). This method operates through protonation of the methoxy oxygen followed by nucleophilic substitution, but typically requires more forcing conditions and may show lower selectivity [21] [22].

Demethylation MethodReagentConditionsYield (%)
BBr3BBr3/CH2Cl20°C to RT85-95
HBr48% HBr140-180°C70-85
AlCl3/EtSHAlCl3/EtSHRT75-85

Mechanistic Considerations

The demethylation reactions show high selectivity for the methoxy group while leaving other functional groups intact. The amino group may require protection in some cases to prevent side reactions, particularly under the more forcing conditions required for hydrobromic acid demethylation [21] [22].

The compatibility of demethylation conditions with the nitrile group makes these transformations particularly valuable for synthetic applications, allowing selective modification of the methoxy group while preserving the nitrile functionality for further transformations [21] [22].

XLogP3

0.2

Wikipedia

5-Amino-3-methoxypyridine-2-carbonitrile

Dates

Last modified: 08-15-2023

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